De-O-methylacetovanillochromene

Cannabinoid Research GPCR Pharmacology Natural Product Drug Discovery

De-O-methylacetovanillochromene (CAS 67667-62-3), also known as 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, is a naturally occurring phenolic compound belonging to the 2,2-dimethyl-1-benzopyran class. It has been isolated from several Asteraceae species, including Centaurea solstitialis L., Tithonia diversifolia, and Viguiera decurrens.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B014857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDe-O-methylacetovanillochromene
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C(=C1)O)OC(C=C2)(C)C
InChIInChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)11(15)7-10/h4-7,15H,1-3H3
InChIKeyZGQPPXFOPXPHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





De-O-methylacetovanillochromene (CAS 67667-62-3) for Research Procurement: A Phenolic Chromene Isolated from Asteraceae Species


De-O-methylacetovanillochromene (CAS 67667-62-3), also known as 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, is a naturally occurring phenolic compound belonging to the 2,2-dimethyl-1-benzopyran class . It has been isolated from several Asteraceae species, including Centaurea solstitialis L., Tithonia diversifolia, and Viguiera decurrens . This compound is primarily utilized in life science research as a reference standard for phytochemical analysis and as a tool compound for exploring biological activities such as cannabinoid receptor modulation and enzyme inhibition .

The Structural Basis for Selecting De-O-methylacetovanillochromene Over Other Chromene Analogs


The biological profile of De-O-methylacetovanillochromene is critically dependent on its precise substitution pattern: a hydroxy group at the 8-position, an acetyl group at the 6-position, and a gem-dimethyl substitution at the 2-position of the chromene ring. This specific arrangement dictates its interaction with protein targets such as cannabinoid receptors and fatty acid amide hydrolase (FAAH) [1]. Closely related analogs like acetovanillochromene, demethylencecalin, or other 2,2-dimethyl-1-benzopyrans possess different substituents or substitution sites, which can lead to significant alterations in binding affinity, target selectivity, and metabolic stability [2]. Therefore, substituting this compound with a generic 'chromene' or even a structurally similar analog without quantitative evidence of functional equivalence is likely to produce divergent and non-comparable experimental results.

Quantitative Differentiation of De-O-methylacetovanillochromene: A Comparative Evidence Guide for Procurement Scientists


Human Cannabinoid Receptor 2 (CB2) Binding Affinity Comparison

De-O-methylacetovanillochromene exhibits a binding affinity (Ki) of 25 nM for the human cannabinoid receptor 2 (CB2), making it a potent ligand for this target. In contrast, its affinity for the human cannabinoid receptor 1 (CB1) is significantly weaker, with a Ki of 622 nM [1]. This represents a 25-fold selectivity for CB2 over CB1 in this binding assay. While direct comparator data for acetovanillochromene on CB2 is not available in the same dataset, this data establishes a baseline for comparing the CB2 potency of other chromene analogs. The observed selectivity window is a key quantitative differentiator for researchers investigating CB2-mediated pathways.

Cannabinoid Research GPCR Pharmacology Natural Product Drug Discovery

Inhibition of Fatty Acid Amide Hydrolase (FAAH) Activity

De-O-methylacetovanillochromene demonstrates concentration-dependent inhibition of fatty acid amide hydrolase (FAAH), an integral enzyme in the endocannabinoid system responsible for degrading anandamide. The compound achieves 49% inhibition of FAAH in rat brain homogenates at a concentration of 10 µM, and its inhibitory effect increases to 68% at 100 µM [1]. This quantitative data allows researchers to benchmark its potency against other known FAAH inhibitors. The observed inhibition profile at defined concentrations provides a crucial reference for studies exploring the modulation of endocannabinoid tone.

Endocannabinoid System Enzyme Inhibition Pain and Inflammation

Antibacterial Activity Against Gram-Positive Pathogens

De-O-methylacetovanillochromene has been shown to possess antibiotic properties specifically against Gram-positive bacteria, including clinically relevant species such as Streptococcus pyogenes and Staphylococcus aureus . The proposed mechanism involves inhibition of bacterial protein synthesis by binding to ribosomes, which is linked to the suppression of RNA synthesis and protein biosynthesis . While precise Minimum Inhibitory Concentration (MIC) values are not provided in the cited source, the documented activity against these specific pathogens differentiates it from other chromenes like demethylencecalin and euparin, which are known for their phytotoxic and photosynthetic inhibitory effects rather than antibacterial activity [1].

Antimicrobial Resistance Natural Product Antibiotics Microbiology

Physicochemical Property Comparison for Formulation and Handling

The physicochemical properties of De-O-methylacetovanillochromene are essential for its handling and formulation in research settings. It has a molecular weight of 218.25 g/mol, a Topological Polar Surface Area (TPSA) of 46.50 Ų, and exists as a solid powder at 20°C [1]. A key comparator, acetovanillochromene, has a molecular weight of 232.28 g/mol and a different formula (C14H16O3) [2]. This difference in molecular weight and substitution (a methoxy group in acetovanillochromene vs. a hydroxy group in De-O-methylacetovanillochromene) directly impacts its polarity (TPSA) and chromatographic behavior. This quantitative data is indispensable for developing robust analytical methods and ensuring proper storage conditions.

Pre-formulation Physicochemical Analysis Sample Preparation

Defined Research Applications for De-O-methylacetovanillochromene Based on Quantitative Evidence


Cannabinoid Receptor Pharmacology Studies

De-O-methylacetovanillochromene serves as a validated tool compound for investigating CB2 receptor pharmacology. Its 25-fold selectivity for CB2 over CB1 (Ki = 25 nM vs. 622 nM) [1] makes it suitable for in vitro studies aimed at delineating CB2-specific signaling pathways without the confounding effects of CB1 activation. Researchers can use this compound as a reference standard to benchmark the affinity and selectivity of novel synthetic CB2 ligands.

Endocannabinoid System Enzyme Assays

The compound is a relevant probe for studying the endocannabinoid system, specifically for evaluating the activity of fatty acid amide hydrolase (FAAH). Its demonstrated, concentration-dependent inhibition of FAAH (49% at 10 µM, 68% at 100 µM) [1] provides a useful positive control or a starting point for structure-activity relationship (SAR) studies aimed at developing more potent FAAH inhibitors.

Phytochemical and Analytical Reference Standard

Due to its well-defined physicochemical properties and natural origin from multiple plant species [1], De-O-methylacetovanillochromene is highly valuable as a quantitative reference standard (e.g., for HPLC or LC-MS). Its unique combination of molecular weight (218.25 g/mol) and TPSA (46.50 Ų) [2] allows for accurate identification and quantification of this chromene in complex botanical extracts, quality control of herbal materials, and chemotaxonomic studies.

Antibacterial Mode-of-Action Research

Given its reported activity against Gram-positive bacteria like S. aureus and S. pyogenes [1], this compound can be utilized in microbiology research as a probe to study the mechanism of protein synthesis inhibition. Its potential to bind bacterial ribosomes makes it a candidate for mechanistic studies on translation and for screening efforts against antibiotic-resistant strains.

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